Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJXBVAZZBKSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710468 | |
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-32-5 | |
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Malonate Esters and Amidines
A foundational approach to synthesizing Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves the cyclocondensation of malonate esters with amidine derivatives. This method, adapted from pyrimidine ring-forming reactions, proceeds via a nucleophilic addition-elimination mechanism.
Reaction Conditions :
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Malonate ester : Diethyl or dimethyl malonate derivatives serve as carbonyl donors.
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Amidine : Acetamidine or urea provides the nitrogen source for ring closure.
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Base : Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack.
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Solvent : Ethanol or dimethylformamide (DMF) at elevated temperatures (70–90°C).
Example Protocol :
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Step 1 : A solution of 2-(methoxyimino)ethyl diethyl malonate (24 g, 0.103 mol) in ethanol is cooled to 0°C.
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Step 2 : Sodium ethoxide (21 g, 0.31 mol) is added gradually, followed by acetamidine (11 g, 0.103 mol).
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Step 3 : The mixture is heated to 70°C for 3 hours, yielding a cyclized intermediate.
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Step 4 : Acidic workup (HCl, pH 2) precipitates the product as a hydrochloride salt (85% yield).
Mechanistic Insight :
The malonate ester undergoes nucleophilic attack by the amidine’s amino group, forming a tetrahedral intermediate. Subsequent elimination of ethanol and cyclization generates the pyrimidine ring. The hydroxyl groups at positions 4 and 6 arise from hydrolysis during workup.
Esterification of Pyrimidine Carboxylic Acids
An alternative route involves esterifying a preformed pyrimidine carboxylic acid. This two-step method ensures precise control over ester group introduction.
Reaction Conditions :
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Carboxylic acid precursor : 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid.
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Esterification reagent : Methanol (MeOH) with catalytic sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
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Solvent : Refluxing methanol or dichloromethane (DCM).
Example Protocol :
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Step 1 : 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (10 g, 0.054 mol) is suspended in methanol.
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Step 2 : Thionyl chloride (5 mL) is added dropwise under ice cooling.
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Step 3 : The mixture is refluxed for 6 hours, followed by solvent evaporation and recrystallization (70% yield).
Advantages :
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Avoids harsh chlorinating agents (e.g., POCl₃), enhancing safety.
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Compatible with acid-sensitive substrates due to mild conditions.
Industrial-Scale Production Methods
Continuous-Flow Synthesis
Industrial production prioritizes scalability and cost efficiency. Continuous-flow reactors (CFRs) minimize batch variability and improve heat transfer.
Key Parameters :
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Residence time : 10–15 minutes at 90°C.
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Catalyst : Heterogeneous bases (e.g., immobilized K₂CO₃ on silica).
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Solvent : DMF or acetonitrile (MeCN) for high solubility.
Process Optimization :
Green Chemistry Approaches
Recent advances emphasize sustainability through solvent-free mechanochemical synthesis.
Protocol :
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Step 1 : Equimolar amounts of diethyl malonate and acetamidine are ground in a ball mill with K₂CO₃.
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Step 2 : The mixture is heated at 60°C for 1 hour, yielding the product without solvent.
Benefits :
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Reduces waste generation by 90%.
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Energy-efficient due to shorter reaction times.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.79 (s, 1H, C₅-H), 3.77 (s, 3H, OCH₃), 3.17 (m, 2H, CH₂COO).
IR (KBr) :
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1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N pyrimidine).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Methyl esters generally hydrolyze faster than ethyl esters, impacting prodrug activation kinetics.
Substituent Effects on Reactivity: Chlorine substituents (e.g., in Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate) enhance electron-withdrawing effects, altering electrophilic aromatic substitution reactivity compared to hydroxyl groups .
Heterocyclic Core Modifications :
- Replacing pyrimidine with tetrazole (e.g., Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) introduces metabolic stability and distinct electronic properties, favoring applications in metal-organic frameworks or as bioisosteres .
Biological Activity Correlations: Hydroxyl and amino groups correlate with antimicrobial and antitumor activities in pyrimidine derivatives . Thioether-containing compounds (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) may exhibit altered pharmacokinetics due to sulfur’s role in metabolic pathways .
Crystallographic and Supramolecular Behavior :
Biological Activity
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and antiviral properties, supported by relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with hydroxyl groups and an acetate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. This compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) production.
- Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that certain pyrimidine derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains and fungi. The compound has been tested against common pathogens, showing effectiveness in inhibiting growth.
- Case Studies : In studies involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating potency against these pathogens.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
3. Antiviral Activity
The antiviral potential of this compound has been explored in the context of viral infections. Preliminary findings suggest that it may inhibit viral replication through various mechanisms.
- Research Findings : Studies have indicated that similar pyrimidine derivatives can act as inhibitors of viral enzymes, contributing to their antiviral efficacy . For instance, compounds structurally related to this compound have shown activity against HIV and other viruses by interfering with viral polymerases and proteases.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. Key approaches include:
- Nucleophilic substitution : Reacting chlorinated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine derivatives) with methyl glycolate under basic conditions (K₂CO₃ or NaH in DMF) at 60–80°C .
- Hydrolysis of ester derivatives : Controlled hydrolysis of methyl or ethyl esters under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to preserve the dihydroxy groups .
- Optimization parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature control : Maintain ≤80°C to prevent decomposition of sensitive hydroxyl groups.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
Q. Key Table: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 70°C, 12h | 60–75% | Byproduct formation |
| Hydrolysis | 1M HCl/EtOH, reflux, 6h | 50–65% | Overhydrolysis risk |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What are the critical parameters for successful crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent system : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation and high crystal quality.
- Supersaturation control : Gradual cooling (0.5°C/min) from 50°C to 25°C enhances nucleation.
- Additives : Small amounts of acetic acid (1–2%) can stabilize hydrogen-bonding networks .
- Validated by : Single-crystal X-ray diffraction using SHELX (structure solution) and ORTEP-3 (visualization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for hydrogen-bonding networks?
Methodological Answer:
Q. Key Table: Hydrogen-Bond Geometry (Example)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O3–H3···N1 | 0.82 | 1.85 | 2.665 | 172 |
| O6–H6···O2 | 0.85 | 1.98 | 2.823 | 169 |
Q. How does tautomeric behavior of the dihydroxypyrimidine ring influence reactivity?
Methodological Answer:
Q. What computational methods predict biological activity, and how do they compare with experimental results?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., DHFR, kinases) using AutoDock Vina. Validate with IC₅₀ assays .
- QSAR models :
- Train models using pyrimidine derivative datasets (e.g., PubChem BioAssay data) .
- Key descriptors: LogP, polar surface area, hydrogen-bond acceptor count.
- Case study : Predicted IC₅₀ for antifungal activity (5–10 µM) aligns with experimental microdilution assays (7.2 µM) .
Q. How can differential scanning calorimetry (DSC) identify polymorphic forms?
Methodological Answer:
Q. What purification strategies isolate the compound from complex mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
